- Preparation of substituted pyrazolo-pyrimidines as PIKfyve inhibitors useful for treatment of neurological diseases, World Intellectual Property Organization, , ,
Cas no 91912-53-7 (5-(4-pyridyl)-1H-pyrazol-3-amine)

91912-53-7 structure
Nome do Produto:5-(4-pyridyl)-1H-pyrazol-3-amine
5-(4-pyridyl)-1H-pyrazol-3-amine Propriedades químicas e físicas
Nomes e Identificadores
-
- 5-Pyridin-4-yl-2H-pyrazol-3-ylamine
- 1H-Pyrazol-3-amine,5-(4-pyridinyl)-
- 3-(Pyridin-4-yl)-1H-pyrazol-5-amine
- 5-(4-pyridinyl)-1H-Pyrazol-3-amine
- 5-pyridin-4-yl-1H-pyrazol-3-amine
- 3-amino-5-(4-pyridyl)-2H-pyrazole
- 3-amino-5-(pyridin-4-yl)-2H-pyrazole
- 5-(4-pyridinyl)-1H-pyrazole-3-amine
- 5-pyridin-4-yl-1(2)H-pyrazol-3-ylamine
- 5-(4-Pyridinyl)-1H-pyrazol-3-amine (ACI)
- Pyridine, 4-[5(or 3)-aminopyrazol-3(or 5)-yl]- (7CI)
- 3-Amino-5-(4-pyridinyl)-1H-pyrazole
- 3-Pyridin-4-yl-1H-pyrazol-5-amine
- 5-(Pyridin-4-yl)-1H-pyrazol-3-amine
- 5-Amino-3-(pyridin-4-yl)-1H-pyrazole
- [5-(Pyridin-4-yl)-1H-pyrazol-3-yl]amine
- 5-(4-pyridyl)-1H-pyrazol-3-amine
- AKOS005186875
- SCHEMBL238785
- CS-0208112
- 5-(4-pyridinyl)- 1H-Pyrazol-3-amine
- DB-000876
- EN300-55831
- BS-13663
- MFCD06738752
- 1H-Pyrazol-3-amine, 5-(4-pyridinyl)-
- 5-Pyridin-4-yl-2H-pyrazol-3-ylamine, AldrichCPR
- F31171
- AB27814
- 5-Pyridin-4-yl-1H-pyrazol-3-ylamine
- Z381217184
- SY184826
- 91912-53-7
- BCP26703
- DTXSID30596128
- 3-Amino-5-(4-pyridyl)-1H-pyrazole
- AKOS022358157
- MDRGSALNBWSYJX-UHFFFAOYSA-N
- 5-(pyridin-4-yl)-1-H-pyrazol-3-amine
-
- MDL: MFCD06738752
- Inchi: 1S/C8H8N4/c9-8-5-7(11-12-8)6-1-3-10-4-2-6/h1-5H,(H3,9,11,12)
- Chave InChI: MDRGSALNBWSYJX-UHFFFAOYSA-N
- SMILES: N1C=CC(C2NN=C(N)C=2)=CC=1
Propriedades Computadas
- Massa Exacta: 160.074896g/mol
- Carga de Superfície: 0
- XLogP3: 0.5
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Ligações Rotativas: 1
- Massa monoisotópica: 160.074896g/mol
- Massa monoisotópica: 160.074896g/mol
- Superfície polar topológica: 67.6Ų
- Contagem de Átomos Pesados: 12
- Complexidade: 144
- Contagem de átomos isótopos: 0
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Contagem de Unidades Ligadas Covalentemente: 1
Propriedades Experimentais
- Densidade: 1.3±0.1 g/cm3
- Ponto de Fusão: 194-196 °C
- Ponto de ebulição: 465.369 ℃ at 760 mmHg
- Ponto de Flash: 266.3±13.1 °C
- PSA: 67.59000
- LogP: 1.63510
- Pressão de vapor: 0.0±1.1 mmHg at 25°C
5-(4-pyridyl)-1H-pyrazol-3-amine Informações de segurança
- Palavra de Sinal:warning
- Declaração de perigo: H303+H313+H333
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Código da categoria de perigo: 22
- Instrução de Segurança: H303+H313+H333
-
Identificação dos materiais perigosos:
- Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-(4-pyridyl)-1H-pyrazol-3-amine Dados aduaneiros
- CÓDIGO SH:2933990090
- Dados aduaneiros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-(4-pyridyl)-1H-pyrazol-3-amine Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Chemenu | CM129984-5g |
5-(pyridin-4-yl)-1H-pyrazol-3-amine |
91912-53-7 | 95%+ | 5g |
$342 | 2024-07-20 | |
TRC | P995173-1g |
5-\u200bPyridin-\u200b4-\u200byl-\u200b2H-\u200bpyrazol-\u200b3-\u200bylamine |
91912-53-7 | 1g |
$ 375.00 | 2022-06-03 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0118-5g |
5-Pyridin-4-yl-2H-pyrazol-3-ylamine |
91912-53-7 | 97% | 5g |
¥3147.82 | 2025-01-22 | |
Enamine | EN300-55831-0.25g |
3-(pyridin-4-yl)-1H-pyrazol-5-amine |
91912-53-7 | 95.0% | 0.25g |
$19.0 | 2025-02-20 | |
Enamine | EN300-55831-5.0g |
3-(pyridin-4-yl)-1H-pyrazol-5-amine |
91912-53-7 | 95.0% | 5.0g |
$166.0 | 2025-02-20 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0118-25g |
5-Pyridin-4-yl-2H-pyrazol-3-ylamine |
91912-53-7 | 97% | 25g |
10176.51CNY | 2021-05-08 | |
Chemenu | CM129984-1g |
5-(pyridin-4-yl)-1H-pyrazol-3-amine |
91912-53-7 | 95%+ | 1g |
$71 | 2024-07-20 | |
TRC | P995173-50mg |
5-Pyridin-4-yl-2H-pyrazol-3-ylamine |
91912-53-7 | 50mg |
$81.00 | 2023-05-17 | ||
eNovation Chemicals LLC | Y1193666-5g |
3-Amino-5-(4-pyridyl)-1H-pyrazole |
91912-53-7 | 95% | 5g |
$515 | 2023-09-01 | |
eNovation Chemicals LLC | D969942-5g |
5-Pyridin-4-yl-2H-pyrazol-3-ylamine |
91912-53-7 | 95% | 5g |
$410 | 2024-07-28 |
5-(4-pyridyl)-1H-pyrazol-3-amine Método de produção
Synthetic Routes 1
Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 2 h, 90 °C
Referência
Synthetic Routes 2
Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol , Water ; 2 h, 100 °C
Referência
- Preparation of substituted pyridine derivatives as SARM1 inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 3
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Acetonitrile , Tetrahydrofuran ; 5 min, 60 °C
1.2 30 min, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; cooled; 20 h, rt
1.4 Reagents: Potassium carbonate ; 1 h, 90 °C
1.2 30 min, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; cooled; 20 h, rt
1.4 Reagents: Potassium carbonate ; 1 h, 90 °C
Referência
- Preparation of pyrazolopyrimidine compounds as inhibitors of interleukin IL-12/IL-23 production, World Intellectual Property Organization, , ,
Synthetic Routes 4
Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 2 h, reflux; reflux → rt
Referência
- Preparation of N-biaryl- and N-[(aryl)pyrazolyl]-heterocyclylalkyl amide and urea derivatives as modulators of α7 nicotinic acetylcholine receptors, World Intellectual Property Organization, , ,
Synthetic Routes 5
Condições de reacção
1.1 Reagents: Hydrazine Solvents: Ethanol , Tetrahydrofuran ; 18 h, reflux
Referência
- Preparation of 5- or 7-azaindazoles as β-lactamase inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 6
Condições de reacção
1.1 Reagents: Hydrazine Solvents: Ethanol ; 18 h, reflux
Referência
- Hit to lead optimization of pyrazolo[1,5-a]pyrimidines as B-Raf kinase inhibitorsBioorganic & Medicinal Chemistry Letters, 2009, 19(24), 6890-6892,
Synthetic Routes 7
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Toluene , Hexane ; -78 °C; 20 min, -78 °C
1.2 Solvents: Toluene ; -78 °C → rt; 20 min, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, 0 °C
1.4 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 18 h, reflux
1.2 Solvents: Toluene ; -78 °C → rt; 20 min, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, 0 °C
1.4 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 18 h, reflux
Referência
- Discovery of a novel alpha-7 nicotinic acetylcholine receptor agonist series and characterization of the potent, selective, and orally efficacious agonist 5-(4-Acetyl[1,4]diazepan-1-yl)pentanoic acid [5-(4-Methoxyphenyl)-1H-pyrazol-3-yl] amide (SEN15924, WAY-361789)Journal of Medicinal Chemistry, 2012, 55(10), 4806-4823,
Synthetic Routes 8
Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 2 h, 90 °C
Referência
- Pyrazolo[1,5-a]pyrimidine compounds as antiviral agents and their preparation, pharmaceutical compositions and use in the treatment of coronavirus infection, World Intellectual Property Organization, , ,
Synthetic Routes 9
Condições de reacção
1.1 Reagents: Hydrochloric acid , Hydrazine hydrate (1:1) Solvents: Ethanol , Water ; 8 h, reflux; overnight, reflux
Referência
- Preparation of hydrazonodiaminopyrazoles as integrin-linked kinase inhibitors with antiproliferative activity., World Intellectual Property Organization, , ,
Synthetic Routes 10
Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 2 h, reflux
Referência
- Pyrazole derivatives as alpha7 nicotinic acetylcholine receptor inhibitors and their preparation, World Intellectual Property Organization, , ,
Synthetic Routes 11
Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 2 h, reflux
Referência
- Azoles as nicotinic acetylcholine receptor modulators and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Synthetic Routes 12
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ; overnight, heated
Referência
- Preparation of N-heterocyclic amides as inhibitors of ROCK and other protein kinases, World Intellectual Property Organization, , ,
Synthetic Routes 13
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 18 h, rt
1.2 Reagents: Potassium carbonate ; 1 h, 90 °C
1.2 Reagents: Potassium carbonate ; 1 h, 90 °C
Referência
- Preparation of substituted 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine derivatives and 2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivatives as ROS1 inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 14
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ; 4 h, heated; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Referência
- Methods using Edg receptor modulators for the treatment of Edg receptor-associated conditions, World Intellectual Property Organization, , ,
Synthetic Routes 15
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Tetrahydrofuran ; 5 min, 60 °C
1.2 30 min, 60 °C
1.3 Reagents: Methyl carbazate , Hydrochloric acid Solvents: Ethanol , Water ; 0 °C; 20 h, rt
1.4 Reagents: Potassium carbonate ; 1 h, 90 °C
1.2 30 min, 60 °C
1.3 Reagents: Methyl carbazate , Hydrochloric acid Solvents: Ethanol , Water ; 0 °C; 20 h, rt
1.4 Reagents: Potassium carbonate ; 1 h, 90 °C
Referência
- Structure-activity relationship study, target identification, and pharmacological characterization of a small molecular IL-12/23 inhibitor, APY0201Bioorganic & Medicinal Chemistry, 2014, 22(11), 3021-3029,
Synthetic Routes 16
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Tetrahydrofuran ; 5 min, 60 °C
1.2 30 min, 60 °C
1.3 Reagents: Methyl carbazate , Hydrochloric acid Solvents: Water ; cooled; 20 h, rt
1.4 Reagents: Potassium carbonate ; 1 h, 90 °C
1.2 30 min, 60 °C
1.3 Reagents: Methyl carbazate , Hydrochloric acid Solvents: Water ; cooled; 20 h, rt
1.4 Reagents: Potassium carbonate ; 1 h, 90 °C
Referência
- Inflammatory-disease therapeutic or preventive agent-screening method, World Intellectual Property Organization, , ,
Synthetic Routes 17
Condições de reacção
1.1 Reagents: Hydrazine Solvents: Ethanol ; 3 h, reflux
Referência
- Arylpyrazoles as Raf inhibitors, their preparation, pharmaceutical compositions, and use in therapy, World Intellectual Property Organization, , ,
Synthetic Routes 18
Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 3 h, 90 °C
Referência
- Preparation of novel pyrazolo-pyrrolo-pyrimidine-dione derivatives as P2X3 inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 19
Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol , Water ; 3 - 8 h, 80 °C
Referência
- Preparation of polysubstituted heterocyclic derivatives as mRNA demethylase inhibitor for treatment of mRNA demethylase-related diseases, China, , ,
Synthetic Routes 20
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ; 4 h, heated; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
Referência
- Pyrazole and other heterocyclics preparation for treating conditions associated with an Edg-4 receptor, United States, , ,
5-(4-pyridyl)-1H-pyrazol-3-amine Raw materials
- N-(5-pyridin-4-yl-1H-pyrazol-3-yl)-acetamide
- 3-oxo-3-(4-pyridyl)propanenitrile
- ethyl pyridine-4-carboxylate
- 4-Pyridinepropanenitrile, β-oxo-, ion(1-), potassium
- 3-Hydroxy-3-(4-pyridinyl)-2-propenenitrile
- methyl hydrazino(oxo)acetate
- Methyl isonicotinate
- Ethyl carbazate
5-(4-pyridyl)-1H-pyrazol-3-amine Preparation Products
5-(4-pyridyl)-1H-pyrazol-3-amine Literatura Relacionada
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:91912-53-7)5-(4-pyridyl)-1H-pyrazol-3-amine

Pureza:99%/99%
Quantidade:1g/5g
Preço ($):225.0/814.0